molecular formula C16H18N2O5 B2862541 3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034463-80-2

3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

カタログ番号: B2862541
CAS番号: 2034463-80-2
分子量: 318.329
InChIキー: ARXNXEDNKWVVDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery research. This molecule features a oxazolidine-2,4-dione core, a scaffold known to possess diverse biological activities, linked to an azetidine ring system via a methylene bridge. The structure is further functionalized with a 2-(benzyloxy)acetyl group. As a novel chemical entity, its specific biological profile and mechanism of action are subjects for ongoing investigation. Researchers can explore its potential as a key intermediate in organic synthesis or as a pharmacophore in developing new therapeutic agents. The product is provided with comprehensive analytical data to ensure identity and purity. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

3-[[1-(2-phenylmethoxyacetyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c19-14(10-22-9-12-4-2-1-3-5-12)17-6-13(7-17)8-18-15(20)11-23-16(18)21/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXNXEDNKWVVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COCC2=CC=CC=C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Mode of Action

It is known that the compound is synthesized through a dbu-catalysed horner–wadsworth–emmons reaction, followed by aza-michael addition with nh-heterocycles. This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.

Result of Action

Compounds with similar structures have been found to exhibit a number of biological activities. This suggests that “3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” could potentially have diverse effects at the molecular and cellular level.

生物活性

3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₄
  • Molecular Weight : 299.30 g/mol
  • Functional Groups : Contains an oxazolidine ring, amide functionalities, and a benzyloxyacetyl moiety.

Biological Activity Overview

Research indicates that compounds similar to 3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione exhibit significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study conducted on various oxazolidine derivatives demonstrated their effectiveness against a range of pathogens. The mechanism of action is believed to involve the inhibition of bacterial protein synthesis, which is critical for bacterial growth and replication.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Oxazolidine AStaphylococcus aureus8 µg/mL
Oxazolidine BEscherichia coli16 µg/mL
3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dionePseudomonas aeruginosaTBD

Anticancer Activity

Research has also focused on the anticancer properties of oxazolidine derivatives. A notable study evaluated the cytotoxic effects of various compounds on cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).

Table 2: Cytotoxicity Studies on Cancer Cell Lines

Compound NameCell Line TestedIC₅₀ (µM)Safety Index
Compound XA5491510
Compound YHepG2208
3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dioneMCF-7TBDTBD

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Protein Synthesis : Similar to other oxazolidines, it may inhibit bacterial ribosomal function.
  • Induction of Apoptosis in Cancer Cells : The compound may activate intrinsic pathways leading to programmed cell death in malignant cells.

Case Studies

Several case studies have highlighted the efficacy of compounds within this class:

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluating an oxazolidine derivative showed a significant reduction in infection rates among patients with resistant bacterial strains.
  • Case Study on Anticancer Properties : An investigation into the effects on breast cancer cell lines revealed that treatment with the compound resulted in a marked decrease in cell viability, suggesting potential therapeutic applications.

類似化合物との比較

Research Findings and Implications

  • Structural Flexibility : The azetidine-oxazolidine-2,4-dione hybrid offers a versatile scaffold for introducing diverse substituents, enhancing target selectivity .
  • Synthetic Challenges : Low yields in oxazolidine-2,4-dione synthesis (compared to thiazolidine analogs) highlight the need for improved catalytic systems .

準備方法

Superbase-Mediated Azetidine Formation

Azetidine rings are efficiently constructed using oxirane (epoxide) intermediates and amines under superbase conditions. As demonstrated in the synthesis of 2-arylazetidines, epichlorohydrin derivatives react with benzyloxy acetamide precursors in the presence of tert-butoxide and diisopropylamine (DIPA) at −78°C. For example:

  • Epoxide Preparation : React N-benzyl-N-methylamine with epichlorohydrin to form N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine.
  • Ring Closure : Treat the epoxide with a superbase (e.g., n-BuLi/DIPA) to induce regioselective azetidine formation via Baldwin’s rules.

This method achieves >60% yield with excellent diastereoselectivity, making it suitable for gram-scale synthesis.

Acylation of Azetidine

The azetidine nitrogen is acylated with 2-(benzyloxy)acetyl chloride. Protection of the azetidine’s alcohol group (e.g., tert-butyldimethylsilyl [TBS]) ensures selective acylation. Deprotection (e.g., TBAF) yields 1-(2-(benzyloxy)acetyl)azetidin-3-ylmethanol.

Oxazolidine-2,4-dione Synthesis

Phosphorus-Mediated Carboxylative Cyclization

A one-pot synthesis of oxazolidine-2,4-diones employs atmospheric CO₂, primary amines, and α-ketoesters. For instance, glycine methyl ester reacts with phenylglyoxylic acid under phosphorus-mediated conditions to form the dione core in 72% yield. Key advantages include:

  • Transition-metal-free conditions.
  • Utilization of CO₂ as a C1 synthon.

Amide Carbonate Cyclization

Patent literature describes cyclizing substituted amides with diphenyl carbonate at 120–170°C to form oxazolidine-2,4-diones. This method avoids isocyanates, offering improved safety and scalability.

Methylene Linkage Assembly

Alkylation of Oxazolidine-2,4-dione

The alcohol group on 1-(2-(benzyloxy)acetyl)azetidin-3-ylmethanol is converted to a bromide using PBr₃. Subsequent nucleophilic substitution with the sodium salt of oxazolidine-2,4-dione (generated via NaH deprotonation) forms the methylene bridge. This step typically achieves 50–65% yield, with purification via silica chromatography.

Mitsunobu Coupling

Alternatively, Mitsunobu conditions (DIAD, PPh₃) couple the azetidine alcohol with a pre-formed oxazolidine-dione alcohol derivative. This method offers superior stereocontrol but requires stringent anhydrous conditions.

Optimization Challenges and Solutions

  • Regioselectivity in Acylation : Competing O- vs. N-acylation is mitigated using bulky acylating agents (e.g., 2-(benzyloxy)acetyl chloride) and low temperatures.
  • Oxazolidine-dione Stability : The dione ring is prone to hydrolysis; thus, reactions are conducted under anhydrous conditions with molecular sieves.
  • Benzyl Group Retention : Hydrogenolysis (e.g., H₂/Pd-C) is avoided during deprotection to preserve the benzyloxy moiety.

Comparative Analysis of Synthetic Routes

Method Yield (%) Scalability Key Advantage
Superbase azetidine 60–70 High Diastereoselective, gram-scale
Carboxylative cyclization 70–75 Moderate Eco-friendly (uses CO₂)
Amide carbonate 65–80 High No isocyanates, patent-optimized

Q & A

Q. What are the key structural features and synthesis routes for this compound?

The compound contains an azetidine (4-membered nitrogen heterocycle) and oxazolidine-2,4-dione core, with a benzyloxyacetyl substituent. Synthesis involves multi-step reactions, starting with benzyloxyacetyl chloride and azetidine derivatives to form intermediates, followed by cyclization and purification. Key characterization methods include NMR, IR, and MS to confirm structural integrity .

Q. How is the compound’s mechanism of action studied in antimicrobial research?

Like other oxazolidinones, it likely inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. In vitro assays (e.g., broth microdilution) determine minimum inhibitory concentrations (MICs) against Gram-positive pathogens. Comparative studies with linezolid (a known oxazolidinone antibiotic) are used to validate target engagement .

Q. What analytical techniques are essential for purity assessment?

High-resolution LC-MS confirms molecular weight, while HPLC quantifies purity (>95% typically required for biological testing). X-ray crystallography (if crystalline) or computational modeling (e.g., DFT) resolves stereochemistry and conformational stability .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side products?

Critical factors include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
  • Temperature control : Stepwise heating (e.g., 50°C for acylation, 80°C for cyclization) reduces decomposition. Parallel reaction monitoring via TLC or inline FTIR tracks progress .

Q. How do substituent modifications on the azetidine/oxazolidine rings affect bioactivity?

Structure-activity relationship (SAR) studies show:

  • Azetidine substitution : Electron-withdrawing groups (e.g., -CF₃) improve ribosomal binding but may reduce solubility.
  • Oxazolidine modifications : Methyl groups at C5 enhance metabolic stability. Computational docking (e.g., AutoDock Vina) predicts binding affinity to the 50S subunit, validated by MIC shifts in mutant bacterial strains .

Q. How can contradictory data on cytotoxicity be resolved?

Discrepancies in cytotoxicity (e.g., varying IC₅₀ values) may arise from impurity profiles or assay conditions. Strategies include:

  • Reproducibility checks : Cross-validate in multiple cell lines (e.g., HEK293, HepG2).
  • Metabolite profiling : LC-MS/MS identifies degradation products interfering with assays.
  • Dose-response normalization : Use standardized positive controls (e.g., doxorubicin) .

Q. What advanced models assess its potential in metabolic disorder research?

  • PPAR-γ activation assays : Transient transfection of HEK293 cells with PPAR-γ luciferase reporters.
  • In vivo glucose tolerance tests : Administer compound to diabetic (e.g., db/db) mice and monitor insulin sensitivity.
  • Molecular dynamics simulations : Analyze binding persistence to PPAR-γ’s ligand-binding domain .

Q. How is stability under physiological conditions evaluated?

  • Forced degradation studies : Expose to pH 1–9 buffers (simulating GI tract) and analyze via UPLC.
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound.
  • Light/heat stress tests : ICH guidelines (e.g., 40°C/75% RH for 4 weeks) predict shelf-life .

Data Contradiction and Validation

Q. How to address conflicting reports on antibacterial spectrum breadth?

Discrepancies may stem from differing bacterial strains or resistance mechanisms. Solutions:

  • Standardized CLSI protocols : Use reference strains (e.g., S. aureus ATCC 29213).
  • Resistance gene screening : PCR for cfr (oxazolidinone resistance gene) in clinical isolates.
  • Synergy studies : Combine with efflux pump inhibitors (e.g., PAβN) to assess penetration .

Q. What methodologies confirm target specificity in cancer studies?

  • CRISPR-Cas9 knockout : Remove suspected targets (e.g., PPAR-γ) and assess apoptosis.
  • Thermal proteome profiling (TPP) : Identify proteins with shifted melting points upon compound binding.
  • Kinase panel screening : Rule out off-target effects using platforms like Eurofins’ KinomeScan .

Methodological Resources

Q. Recommended databases for structural analogs and bioactivity data?

  • PubChem : CID 2034462-57-0 (experimental NMR/IR spectra).
  • ChEMBL : Bioactivity data for oxazolidinone derivatives (e.g., CHEMBL354513).
  • PDB : Ribosomal structures (e.g., 4WFA) for docking studies .

Q. Key journals for publishing findings on this compound?

  • Journal of Medicinal Chemistry (SAR/mechanistic studies).
  • Bioorganic & Medicinal Chemistry Letters (synthetic optimization).
  • Antimicrobial Agents and Chemotherapy (in vitro/in vivo efficacy) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。